molecular formula C7H3IN2O2 B178522 4-Iodo-3-nitrobenzonitrile CAS No. 101420-79-5

4-Iodo-3-nitrobenzonitrile

Cat. No. B178522
M. Wt: 274.02 g/mol
InChI Key: PZAMZPVQVFOYHP-UHFFFAOYSA-N
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Description

4-Iodo-3-nitrobenzonitrile is a chemical compound with the CAS Number: 101420-79-5 . It has a molecular weight of 274.02 . The IUPAC name for this compound is 4-iodo-3-nitrobenzonitrile .


Synthesis Analysis

The synthesis of 4-Iodo-3-nitrobenzonitrile involves several stages. In one method, 2-mesitylmagnesium bromide is used in tetrahydrofuran at -40°C. This is followed by the addition of zinc dibromide. The final stage involves the use of 4-iodobenzoic acid ethyl ester with trifuran-2-yl-phosphane .


Molecular Structure Analysis

The InChI code for 4-Iodo-3-nitrobenzonitrile is 1S/C7H3IN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H .


Chemical Reactions Analysis

4-Iodo-3-nitrobenzonitrile can undergo various reactions. For instance, it can participate in hydroamination-double hydroarylation for the synthesis of fused carbazoles .


Physical And Chemical Properties Analysis

4-Iodo-3-nitrobenzonitrile is a solid compound . It should be stored at 2-8°C . The boiling point of this compound is 330.7°C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Analysis

Vibrational Spectroscopy and Molecular Structure

Vibrational spectroscopy techniques like FT-IR and μ-Raman are utilized to analyze the molecular structure of related compounds such as 4-chloro-3-nitrobenzonitrile. These studies, supported by theoretical calculations, provide insights into the molecule's vibrational frequencies and molecular orbitals, contributing to a better understanding of the chemical behavior and properties of such compounds (Y. Sert et al., 2013).

Catalysis and Chemical Reactions

4-Iodo-3-nitrobenzonitrile-related compounds are studied in the context of catalysis and chemical reactions. For instance, nitrobenzonitriles' hydrogenation using Raney nickel catalyst reveals the influence of the nitro group's position relative to the nitrile group, which significantly affects the reaction's course and the formation of intermediates (Klara Koprivova & L. Červený, 2008).

Material Science and Nanotechnology

In material science, the formation of nanowires from compounds like 1-iodo-4-nitrobenzene on graphite surfaces has been studied, showcasing the potential of these materials in nanotechnology applications (Zhong-Jie Jiang et al., 2007). Additionally, Surface-Enhanced Raman Scattering (SERS) studies of nitrobenzonitrile on nanoparticles provide valuable insights into the adsorption and reactivity of these compounds, useful in developing advanced materials and sensors (M. Muniz-Miranda et al., 2008).

Crystal Engineering and Structural Analysis

4-Iodo-3-nitrobenzonitrile is relevant in the field of crystal engineering, where studies focus on understanding crystal packing and intermolecular interactions. For instance, research on the crystal packing of 1-iodo-3-nitrobenzene and related compounds reveals intricate patterns of interactions, vital for designing materials with specific properties (K. Merz, 2003).

Safety And Hazards

The safety information for 4-Iodo-3-nitrobenzonitrile includes several hazard statements such as H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

4-iodo-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3IN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAMZPVQVFOYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591197
Record name 4-Iodo-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-3-nitrobenzonitrile

CAS RN

101420-79-5
Record name 4-Iodo-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-3-nitrobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
I Sapountzis, P Knochel - Angewandte Chemie, 2002 - Wiley Online Library
The preparation of functionalized organometallic compounds is an important research field since it allows the formation of new C¿ C bonds between polyfunctional nucleophiles and …
Number of citations: 145 onlinelibrary.wiley.com
J Miller, AJ Parker, BA Bolto - Journal of the American Chemical …, 1957 - ACS Publications
… The reactions of 4-iodo-3-nitrobenzonitrile and -benzaldehyde with SCN- in MeOH in which iodine is replaced by the thiocyano group appear to take place without concurrent …
Number of citations: 28 pubs.acs.org
Y Wu, W Lu, YN Ma, F Chen, W Ren… - The Journal of Organic …, 2023 - ACS Publications
In this work, we developed a facile and controllable electrophilic aromatic nitration method with commercially available 68% HNO 3 as the nitrating reagent and trifluoromethanesulfonic …
Number of citations: 4 pubs.acs.org
G Zhang, S Sun, S Hou, J Xu - Organic & Biomolecular Chemistry, 2022 - pubs.rsc.org
… Moreover, the reaction of N-(2,4,6-trimethylphenyl)hydroxylamine 1 and 4-iodo-3-nitrobenzonitrile (2d) gave the similar product 3d in 26% yield due to the weak electronegativity of the …
Number of citations: 4 pubs.rsc.org
F Petronijevic - 2012 - d-scholarship.pitt.edu
The first section of this dissertation describes the synthesis of five indole-containing compounds used in the BoNT LC (botulinum neurotoxin light chain) SAR analysis. Our approach …
Number of citations: 2 d-scholarship.pitt.edu
K Yiamsawat, KP Gable… - The Journal of Organic …, 2022 - ACS Publications
Substituted 2-iodoaniline derivatives were prepared and utilized as reactants, along with asymmetric diarylacetylenes, to synthesize a series of 6-substituted-2,3-diarylindole derivatives …
Number of citations: 7 pubs.acs.org
DM Chiara, O Bortolini - iris.unife.it
In this PhD Thesis work, bile acid and indole scaffolds were employed to synthetize new biologically relevant compounds in three different projects. The first project is focused on the …
Number of citations: 4 iris.unife.it
K Yiamsawat, P Chuawong - 2022 - Kasetsart University
Number of citations: 0
Z Peng - 2011 - edoc.ub.uni-muenchen.de
Addition reactions of nucleophiles to carbonyl compounds are excellent reactions for generating quaternary centers in a diastereoselective manner. 78 Especially the addition of allylic …
Number of citations: 6 edoc.ub.uni-muenchen.de

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